molecular formula C9H17NO3 B014771 (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid CAS No. 50525-83-2

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Cat. No. B014771
CAS RN: 50525-83-2
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-LURJTMIESA-N
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Description

Synthesis AnalysisThe synthesis of related compounds, such as trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), involves conventional methods followed by resolution and esterification processes to obtain enantiomers with defined configurations (Wright et al., 2008). Such methodologies highlight the complexity of synthesizing stereochemically rich compounds like "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The assignment of absolute configuration to the asymmetric carbons in related compounds provides insights into the molecular structure analysis. Techniques like circular dichroism and X-ray diffraction analysis play crucial roles in determining the stereochemistry of complex molecules (Wright et al., 2008).

Chemical Reactions and Properties

Studies on similar molecules have demonstrated the significance of understanding the chemical reactions and properties that these compounds undergo. For instance, the reaction mechanisms, stereochemical outcomes, and functional group transformations provide essential knowledge that can be applied to the study of "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid" (Wright et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their characterization and application. Techniques like NMR spectroscopy and crystallography provide detailed insights into the physical properties (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with metals or other organic compounds, are fundamental aspects of research on "(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid." Studies on metal complexes and their insulin-mimetic activities offer examples of the chemical properties analysis relevant to such compounds (Nakai et al., 2005).

Scientific Research Applications

Synthesis and Antioxidant Potential

Yushkova et al. (2013) synthesized spin-labeled amides using 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and various compounds including 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl. These compounds demonstrated significant antioxidant potential and showed promise for biomedical applications, particularly in magnetic resonance imaging (MRI) studies (Yushkova et al., 2013).

Mass Spectrometry and Spin Labels

Davies et al. (1974) focused on the mass spectrometry of stable free radicals, including 3-substituted-2,2,5,5-tetramethylpyrrolidine nitroxides. These compounds are extensively used in the synthesis of ‘spin labels’. Their research provided valuable insights into the high-resolution mass spectra of these nitroxides, which are crucial for developing advanced labeling techniques in scientific research (Davies et al., 1974).

Application in Biomedical Imaging

Yordanov et al. (2002) explored the potential of acyl-protected hydroxylamines, including compounds similar to (3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid, for electron paramagnetic resonance (EPR) brain imaging. These compounds were shown to be effective in penetrating the blood-brain barrier and were converted into ionic, water-soluble radicals detectable by EPR, highlighting their utility in brain imaging studies (Yordanov et al., 2002).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact121314.


Future Directions

This involves identifying areas where further research is needed. This could include developing new synthesis methods, studying new reactions, or exploring new uses for the compound151617.


Please note that the specific details for each of these categories would depend on the particular compound being studied. For “(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid”, more specific information would likely require specialized literature or database searches. If you have access to a university library or similar resource, they may be able to help you find more specific information. Alternatively, you could consider reaching out to researchers who specialize in this area.


properties

IUPAC Name

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C(N1O)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
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(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
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(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
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(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
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Reactant of Route 6
(3R)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid

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